molecular formula C11H16O B14368481 1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one CAS No. 90213-49-3

1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one

Cat. No.: B14368481
CAS No.: 90213-49-3
M. Wt: 164.24 g/mol
InChI Key: OUFBOEBFABCYOZ-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C12H18O It is a ketone derivative of a cyclohexene ring, characterized by the presence of methyl and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the ketone functional group. This process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of both methyl and methylene groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

90213-49-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(1,5-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H16O/c1-8-6-5-7-11(4,9(8)2)10(3)12/h5-6,8H,2,7H2,1,3-4H3

InChI Key

OUFBOEBFABCYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1=C)(C)C(=O)C

Origin of Product

United States

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